octahydro-1H-isoindole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-isoindole-1-carboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important building block for proteins and is involved in various physiological processes. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of proline in scientific research.
Mechanism Of Action
The mechanism of action of octahydro-1H-isoindole-1-carboxylic acid is complex and multifaceted. It is involved in various physiological processes, including protein synthesis, collagen synthesis, and neurotransmitter synthesis. Proline has also been shown to modulate the activity of various enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) activity. HIF is a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels.
Biochemical And Physiological Effects
Proline has a number of biochemical and physiological effects. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissue. Proline also plays a role in the synthesis of neurotransmitters, including dopamine and norepinephrine. In addition, octahydro-1H-isoindole-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
Proline has a number of advantages and limitations for use in lab experiments. One advantage is that it is a non-essential amino acid, which means that it is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it useful for a variety of experimental settings. However, one limitation of octahydro-1H-isoindole-1-carboxylic acid is that it can be difficult to work with due to its hydrophobic nature. In addition, octahydro-1H-isoindole-1-carboxylic acid can interfere with certain experimental techniques, such as NMR spectroscopy.
Future Directions
There are a number of future directions for research on octahydro-1H-isoindole-1-carboxylic acid. One area of interest is the role of octahydro-1H-isoindole-1-carboxylic acid in the regulation of HIF activity. HIF is a key regulator of the cellular response to hypoxia, and octahydro-1H-isoindole-1-carboxylic acid has been shown to modulate HIF activity through its effects on prolyl hydroxylases. Another area of interest is the potential use of octahydro-1H-isoindole-1-carboxylic acid as a biomarker for various diseases, including cancer and cardiovascular disease. Finally, there is interest in the development of new synthetic methods for octahydro-1H-isoindole-1-carboxylic acid that are more efficient and environmentally friendly.
Scientific Research Applications
Proline has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory properties. Proline has also been investigated for its role in the synthesis of collagen, which is an important component of connective tissue. In addition, octahydro-1H-isoindole-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
properties
CAS RN |
118125-07-8 |
---|---|
Product Name |
octahydro-1H-isoindole-1-carboxylic acid |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
WSMBEQKQQASPPL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.